RXPA380

ACE domain selectivity C-domain inhibition Ki determination

RXPA380 (Cbz-PheΨ[PO₂CH]Pro-Trp-OH) is a phosphinic peptide inhibitor of somatic angiotensin-converting enzyme (ACE) that was reported as the first compound capable of discriminating between the two active sites of somatic ACE by a selectivity factor exceeding three orders of magnitude. Unlike conventional antihypertensive agents such as captopril, enalaprilat, and lisinopril that inhibit both the N-domain and C-domain with comparable potency, RXPA380 binds with high affinity specifically to the C-domain (Ki = 3 nM) while displaying negligible affinity for the N-domain (Ki = 10 µM).

Molecular Formula C33H36N3O7P
Molecular Weight 617.6388
CAS No. 564479-79-4
Cat. No. B610615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRXPA380
CAS564479-79-4
SynonymsRXPA380;  RXPA-380;  RXPA 380;  Cbz-PhePsi[PO(2)CH]Pro-Trp-OH.
Molecular FormulaC33H36N3O7P
Molecular Weight617.6388
Structural Identifiers
SMILESO=C(O)[C@H](CC1=CNC2=C1C=CC=C2)NC(C3C(P([C@@H](NC(OCC4=CC=CC=C4)=O)CC5=CC=CC=C5)(O)=O)CCC3)=O
InChIInChI=1S/C33H36N3O7P/c37-31(35-28(32(38)39)19-24-20-34-27-16-8-7-14-25(24)27)26-15-9-17-29(26)44(41,42)30(18-22-10-3-1-4-11-22)36-33(40)43-21-23-12-5-2-6-13-23/h1-8,10-14,16,20,26,28-30,34H,9,15,17-19,21H2,(H,35,37)(H,36,40)(H,38,39)(H,41,42)/t26?,28-,29?,30+/m0/s1
InChIKeyIMPJIKIXNAGRCR-SFOGZRFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RXPA380 (CAS 564479-79-4) – First-in-Class C-Domain-Selective ACE Inhibitor for Differentiated RAS Research


RXPA380 (Cbz-PheΨ[PO₂CH]Pro-Trp-OH) is a phosphinic peptide inhibitor of somatic angiotensin-converting enzyme (ACE) that was reported as the first compound capable of discriminating between the two active sites of somatic ACE by a selectivity factor exceeding three orders of magnitude [1]. Unlike conventional antihypertensive agents such as captopril, enalaprilat, and lisinopril that inhibit both the N-domain and C-domain with comparable potency, RXPA380 binds with high affinity specifically to the C-domain (Ki = 3 nM) while displaying negligible affinity for the N-domain (Ki = 10 µM) [2]. This domain selectivity is driven by unique structural interactions with residues Phe391, Val379, and Val380 in the C-domain that are absent from the N-domain [3].

Why RXPA380 Cannot Be Replaced by Any Non-Selective or N-Domain-Selective ACE Inhibitor for Domain-Specific Investigations


Substituting RXPA380 with a conventional ACE inhibitor (e.g., captopril, lisinopril, quinaprilat) or an N-domain-selective inhibitor (e.g., RXP407) introduces a critical confound: loss of C-domain-exclusive pharmacological blockade. Non-selective inhibitors like captopril and quinaprilat bind both domains with comparable affinity, preventing assignment of functional effects to either domain [1]. The N-domain-selective inhibitor RXP407 (Ki N-domain = 7 nM; Ki C-domain = 1.5 µM) provides domain selectivity in the opposite direction but cannot recapitulate RXPA380's exclusive C-domain blockade [2]. The lisinopril-derived C-domain inhibitor lisW-S achieves only 258-fold selectivity [3], representing an order of magnitude lower discrimination than RXPA380's >3,000-fold window. These differences translate directly into divergent functional outcomes: only RXPA380 permits complete ablation of C-domain activity while leaving N-domain function intact, enabling unambiguous dissection of the two domains' contributions to angiotensin I conversion versus bradykinin degradation [4].

RXPA380 (CAS 564479-79-4) – Quantitative Differentiation Evidence for Procurement Decision-Making


C-Domain vs N-Domain Selectivity: >3,000-Fold Discrimination Defines RXPA380's Unique Pharmacological Window

RXPA380 exhibits a Ki of 3 nM for the C-domain of human recombinant ACE and 10 µM for the N-domain, corresponding to a selectivity factor of 3,333-fold [1]. In comparison, the N-domain-selective inhibitor RXP407 displays a Ki of 7 nM for the N-domain and 1.5 µM for the C-domain (214-fold selectivity in the opposite direction), while non-selective inhibitors such as captopril and lisinopril show near-equivalent inhibition of both domains [2]. The C-domain-selective lisinopril derivative lisW-S achieves only 258-fold selectivity, making RXPA380 more than 12-fold more selective than the next-best C-domain-selective compound [3].

ACE domain selectivity C-domain inhibition Ki determination enzyme kinetics

Functional Selectivity in Vascular Tissue: C-Domain-Exclusive Inhibition of Angiotensin I-Induced Vasoconstriction

In porcine femoral artery preparations, RXPA380 at concentrations >1 µM produced a 10-fold rightward shift of the angiotensin I concentration-response curve, an effect identical in magnitude to the maximal shift achieved by the non-selective ACE inhibitors quinaprilat and captopril [1]. Critically, the N-domain-selective inhibitor RXP407, even at concentrations up to 100 µM, failed to affect angiotensin I-induced vasoconstriction, demonstrating that tissue angiotensin I-to-II conversion is exclusively mediated by the C-domain [2]. In complementary experiments on bradykinin-induced vasodilation in porcine coronary microarteries, RXPA380 (10 µM) produced a leftward shift of the bradykinin CRC equaling approximately 50% of the maximal shift observed with quinaprilat, whereas RXP407 (100 µM) produced a shift of similar magnitude, indicating that both domains contribute to tissue bradykinin degradation [3].

vascular pharmacology angiotensin I conversion tissue ACE vasoconstriction assay

Structural Basis for Exquisite C-Domain Selectivity: Extended Active-Site Occupancy Not Achieved by Captopril or Enalaprilat

The 2.25 Å crystal structure of testis ACE (identical to the C-domain of somatic ACE) in complex with RXPA380 revealed that the inhibitor occupies more subsites than any previously determined ACE-inhibitor complex, with bulky moieties extending into both the S2' and S2 subsites [1]. The interactions involve C-domain-specific residues Phe391, Val379, and Val380 that are not conserved in the N-domain, explaining the structural basis for the >3,000-fold selectivity [2]. In contrast, the central backbone conformation of RXPA380 is more similar to captopril than enalaprilat, yet captopril occupies fewer subsites and lacks the P2' tryptophan moiety that drives C-domain discrimination through differential S2' pocket composition [3]. The P1' pseudo-proline and P2' tryptophan residues were shown by systematic analogue studies to be critical for selectivity, with the selectivity arising not from C-domain preference but from poor accommodation of these residues by the N-domain [4].

X-ray crystallography ACE active site subsite occupancy structure-based drug design

In Vivo Domain-Selective Pharmacology: C-Domain Inhibition Alone Is Sufficient for Angiotensin I Blockade While Preserving Bradykinin Protection

In anesthetized mice, intravenous administration of RXPA380 (0.9–30 mg/kg) produced a dose-dependent decrease in the angiotensin II/angiotensin I ratio, demonstrating effective blockade of angiotensin I conversion in vivo through selective C-domain inhibition [1]. Critically, RXPA380 alone blocked exogenously administered bradykinin cleavage only partially, whereas a combination of RXPA380 and RXP407 (dual-domain blockade) was required for complete protection of bradykinin, establishing that both domains contribute to bradykinin degradation in vivo [2]. In blood plasma ex vivo, angiotensin I disappearance followed a half-life of 42 ± 3 minutes; quinaprilat (non-selective) extended this t₁/₂ approximately 4-fold, while RXPA380 (10 µM) and RXP407 (100 µM) each extended the t₁/₂ approximately 2-fold, confirming that both domains participate in plasma angiotensin I metabolism [3].

in vivo ACE inhibition angiotensin I conversion bradykinin metabolism mouse model

Mutagenesis-Validated Selectivity Determinant: Phe391 Interaction Confers >100-Fold Differential Binding Affinity

Systematic mutagenesis of ACE domain residues identified Phe391 (testis ACE numbering) as the single most critical residue for RXPA380's C-domain selectivity; a C-domain mutant in which Phe391 was changed to Tyr (the corresponding N-domain residue) produced the greatest shift toward N-domain-like Ki values [1]. The double mutant containing the Tyr369Phe change together with Arg381Glu in the N-domain S2 pocket caused a 100-fold decrease in RXP407 binding affinity, confirming the reciprocal nature of domain selectivity determinants [2]. These mutagenesis data provide molecular-level validation that RXPA380's selectivity is not an artifact of assay conditions but is hard-wired into the structural differences between the C-domain and N-domain active sites, specifically the composition of the S2' pocket where 5 of 12 residues differ between domains [3].

site-directed mutagenesis structure-activity relationship S2' pocket domain selectivity

RXPA380 (CAS 564479-79-4) – Validated Application Scenarios for Domain-Selective ACE Research


Dissecting the Respective Contributions of ACE C-Domain and N-Domain to Angiotensin I Conversion in Tissue vs Plasma

RXPA380 enables unambiguous determination of whether angiotensin I-to-II conversion in a given tissue bed is mediated by the C-domain alone or by both domains. As demonstrated by van Esch et al. (2005), RXPA380 abolishes angiotensin I-induced vasoconstriction in porcine femoral arteries identically to quinaprilat, while RXP407 has no effect, proving that tissue conversion depends exclusively on the C-domain; in contrast, both inhibitors partially block plasma conversion, revealing domain redundancy in the circulation [1]. Researchers can apply this differential pharmacology to characterize the domain architecture of ACE-dependent angiotensin I conversion in any tissue or cell type of interest.

Investigating Bradykinin Metabolism Without Confounding C-Domain-Mediated Angiotensin Effects

Because RXPA380 selectively inhibits the C-domain while preserving N-domain-mediated bradykinin degradation, it allows researchers to study bradykinin potentiation in isolation from angiotensin I blockade. In porcine coronary microarteries, RXPA380 (10 µM) potentiates bradykinin-induced vasodilation to approximately 50% of the maximal effect achievable with the non-selective inhibitor quinaprilat [2]. This partial potentiation, when compared with the full potentiation achieved by combined RXPA380 + RXP407 treatment, provides a quantitative framework for assessing the relative contribution of each ACE domain to bradykinin metabolism in specific vascular beds, tissues, or disease states [3].

Screening and Benchmarking Novel Domain-Selective ACE Inhibitors Against the Gold-Standard C-Domain-Selective Probe

RXPA380 serves as the reference standard for C-domain selectivity in ACE inhibitor development programs. With a validated selectivity window of >3,000-fold (Ki C-domain = 3 nM; Ki N-domain = 10 µM), any newly synthesized compound claiming C-domain selectivity must be benchmarked against RXPA380 using identical assay conditions (human recombinant ACE domain mutants, fluorogenic Mca-Ala substrate) [4]. The availability of RXPA380's co-crystal structure (PDB: 2OC2) further enables structure-based comparison of binding modes, facilitating rational design of improved domain-selective inhibitors [5].

Validating ACE Domain-Specific Antibodies and Activity Assays in Biochemical and Cellular Systems

The absolute domain selectivity of RXPA380 makes it an essential validation reagent for ACE domain-specific activity assays and antibodies. By treating ACE-containing samples with saturating concentrations of RXPA380 (>1 µM), researchers can completely ablate C-domain activity while preserving N-domain function, providing a clean negative control for C-domain-specific detection methods and a positive control for N-domain-specific readouts [6]. This application is particularly valuable for quality control of domain-specific ACE ELISA kits, activity assays, and immunohistochemical protocols in both academic and industrial settings.

Quote Request

Request a Quote for RXPA380

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.